molecular formula C7H6BFO3 B8283936 4-Fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol

4-Fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol

Cat. No. B8283936
M. Wt: 167.93 g/mol
InChI Key: FVLLIXSXXYQXNN-UHFFFAOYSA-N
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Patent
US08716478B2

Procedure details

4-Fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol was prepared from 6-bromo-2-fluoro-3-hydroxybenzaldehyde in a similar manner to that of Intermediate 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH:8]=[O:9])=[C:6]([F:10])[C:5]([OH:11])=[CH:4][CH:3]=1.FC1C(O)=CC2C[O:19][B:18](O)C=2C=1>>[F:10][C:6]1[C:7]2[CH2:8][O:9][B:18]([OH:19])[C:2]=2[CH:3]=[CH:4][C:5]=1[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=C1C=O)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=CC2=C(B(OC2)O)C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=2B(OCC21)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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